N'-[(E)-(3-methylthiophen-2-yl)methylidene]naphtho[2,1-b]furan-2-carbohydrazide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide typically involves the condensation of naphtho[2,1-b]furan-2-carbohydrazide with 3-methyl-2-thiophenecarboxaldehyde. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization .
Chemical Reactions Analysis
Types of Reactions
N’-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thienyl or naphthofuran moieties are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphtho[2,1-b]furan-2-carboxylic acid derivatives, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial strains.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to induce apoptosis in cancer cells.
Industry: The compound is being investigated for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of N’-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, altering their activity. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis. In cancer cells, the compound induces apoptosis by activating caspase pathways .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-b]furan-2-carbohydrazide: Lacks the thienyl group, making it less versatile in chemical reactions.
3-methyl-2-thiophenecarboxaldehyde: Lacks the naphthofuran moiety, limiting its applications in medicinal chemistry.
Naphtho[2,1-b]furan-2-carboxylic acid: An oxidized derivative with different chemical properties.
Uniqueness
N’-[(3-methyl-2-thienyl)methylene]naphtho[2,1-b]furan-2-carbohydrazide is unique due to its combined structural features, which confer a wide range of chemical reactivity and biological activity. Its dual functionality allows it to participate in diverse chemical reactions and exhibit multiple biological effects, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C19H14N2O2S |
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Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-[(E)-(3-methylthiophen-2-yl)methylideneamino]benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H14N2O2S/c1-12-8-9-24-18(12)11-20-21-19(22)17-10-15-14-5-3-2-4-13(14)6-7-16(15)23-17/h2-11H,1H3,(H,21,22)/b20-11+ |
InChI Key |
CMMXITKJFJNCGN-RGVLZGJSSA-N |
Isomeric SMILES |
CC1=C(SC=C1)/C=N/NC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Canonical SMILES |
CC1=C(SC=C1)C=NNC(=O)C2=CC3=C(O2)C=CC4=CC=CC=C43 |
Origin of Product |
United States |
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